![molecular formula C23H24ClN3O2 B2521190 1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899971-79-0](/img/structure/B2521190.png)

1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

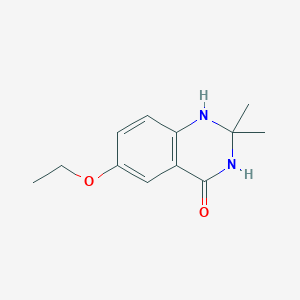

The compound “1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone” is a complex organic molecule. It contains several functional groups and rings, including a tolyl group, a chloro group, a pyrazolo ring, an oxazine ring, and a piperidin ring .

Molecular Structure Analysis

The molecule’s structure can be inferred from its name. It contains a spiro configuration, which means it has two rings sharing a single atom. The rings involved are a pyrazolo[1,5-c][1,3]oxazine ring and a piperidin ring . The compound also contains a tolyl group, which is a methyl-substituted phenyl group .Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For instance, the tolyl group could undergo electrophilic aromatic substitution or nucleophilic substitution . The pyrazolo ring could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, the presence of a tolyl group could make the compound nonpolar and hydrophobic .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

This compound has been studied for its potential antiviral activity, particularly against COVID-19. It has been found to have a good affinity against the COVID-19 main protease, which is crucial for the virus’s replication. The compound’s performance as an inhibitor ligand was found to be influenced by factors such as electronegativity, resonance effects, hydrophobic interaction, halogen and hydrogen bonding .

Antimicrobial Activity

Some derivatives of this compound have shown good to excellent inhibitory activities against E. coli strains. This suggests potential applications in the development of new antimicrobial agents .

Anticancer Activity

The compound has also been studied for its potential anticancer effects. It has been suggested that higher concentrations of the compound may be used for more potent anticancer effects .

Fluorescence Studies

The compound has been used in fluorescence studies. After continuous excitation at 365 nm with a xenon lamp, the normalized fluorescence intensities of dyes based on this compound decreased by 89–94%, indicating a very good photobleaching performance .

Synthesis of Heterocycles

The compound has been used in the synthesis of heterocycles, which are present in about 60% of the small-molecule drugs approved by the US FDA. These heterocycles, such as imidazole, pyrazole, and pyrimidine, are extremely prevalent and have many applications in medicinal science .

Inhibitor of Biochemical Reactions

Pyrazolo[1,5-a]pyrimidines, which can be synthesized from this compound, are purine analogs and therefore have valuable properties as antimetabolites in purine biochemical activity .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been shown to have affinity against the covid-19 main protease .

Mode of Action

It is suggested that electronegativity, resonance effects, hydrophobic interaction, halogen, and hydrogen bonding may play significant roles in the performance of these compounds as an inhibitor ligand .

Biochemical Pathways

Similar compounds have been shown to inhibit α-glucosidase, antitubercular, antileishmania, anticonvulsant, antimalarial, antifungal, anticancer, antidiabetic, antihypertensive, anti-hiv, and antidepressant agents .

Pharmacokinetics

The compound’s synthesis process suggests that it may have good to excellent yields, which could potentially impact its bioavailability .

Result of Action

It is suggested that these compounds may have proper affinity against the covid-19 main protease with excellent binding energies .

Action Environment

The synthesis process of these compounds suggests that they are obtained in the presence of a catalyst in ethanol at reflux for 2 hours , which may imply that certain environmental conditions such as temperature and solvent may influence the compound’s action.

Eigenschaften

IUPAC Name |

1-[9-chloro-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O2/c1-15-3-5-17(6-4-15)20-14-21-19-13-18(24)7-8-22(19)29-23(27(21)25-20)9-11-26(12-10-23)16(2)28/h3-8,13,21H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYVXKSPYFNVQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCN(CC5)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridin-4-amine](/img/structure/B2521109.png)

![6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521110.png)

![6-Oxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B2521111.png)

![2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2521112.png)

![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylacetamide](/img/structure/B2521114.png)

![4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2521115.png)

![2-Chloro-1-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2521118.png)

![(E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide](/img/structure/B2521120.png)

![1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2521129.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2521130.png)